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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

Cat. No.: B1265510

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-(4-Bromophenyl)ethanol, a key intermediate in various synthetic applications. This
document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual
workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-(4-
Bromophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-(4-Bromophenyl)ethanol (Solvent: CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.40 Doublet 2H Ar-H (ortho to Br)
7.09 Doublet 2H Ar-H (meta to Br)
3.84 Triplet 2H -CH2-OH
2.84 Triplet 2H Ar-CHz-
1.65 Singlet 1H -OH

Table 2: 13C NMR Spectroscopic Data for 2-(4-Bromophenyl)ethanol (Solvent: CDCIs)

Chemical Shift (6) ppm Assignment
137.9 Ar-C (C-1)

131.6 Ar-CH (ortho to Br)
130.8 Ar-CH (meta to Br)
120.0 Ar-C-Br

63.2 -CH2-OH

38.5 Ar-CHa-

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(4-Bromophenyl)ethanol

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1265510?utm_src=pdf-body
https://www.benchchem.com/product/b1265510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Functional Group

Wavenumber (cm~12) Intensity .

Assignment
3350-3400 Strong, Broad O-H stretch (Alcohol)
3025 Medium C-H stretch (Aromatic)
2930-2870 Medium C-H stretch (Aliphatic)
1490 Strong C=C stretch (Aromatic ring)
1050 Strong C-O stretch (Primary alcohol)
1010 Strong C-Br stretch
820 Strong p-disubstituted benzene (C-H

out-of-plane bend)

Mass Spectrometry (MS)

Table 4: Major Mass Spectrometry Fragments for 2-(4-Bromophenyl)ethanol (Electron

lonization - EI)

m/z Relative Intensity (%) Proposed Fragment

[M]* (Molecular ion, bromine
200/202 45/44 _

isotopes)
182/184 5/5 [M - H20]*

[M - CH20H]* (Benzylic cation,
171/173 100/98

base peak)
121 10 [CsHoO]"
91 30 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
» Weigh 5-10 mg of 2-(4-Bromophenyl)ethanol.

e Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

e Pulse Program: Standard single-pulse sequence

e Number of Scans: 16

e Acquisition Time: 3-4 seconds

» Relaxation Delay: 1 second

e Spectral Width: -2 to 12 ppm

o Temperature: 298 K

13C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 1024

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds
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e Spectral Width: -10 to 220 ppm

e Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

e Place one drop of liquid 2-(4-Bromophenyl)ethanol onto a clean, dry salt plate (e.g., NaCl
or KBr).

o Gently place a second salt plate on top to create a thin liquid film.
Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer

e Mode: Transmittance

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 32

e Background: A background spectrum of the clean, empty sample compartment should be
acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:
¢ Technique: Direct injection or Gas Chromatography (GC) inlet.

o Sample Preparation: For direct injection, dissolve a small amount of the sample in a volatile
organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1
mg/mL.

Data Acquisition (Electron lonization - El):
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e Instrument: Quadrupole Mass Spectrometer
« lonization Mode: Electron lonization (EI)

o Electron Energy: 70 eV

e Source Temperature: 200-250 °C

e Mass Range: m/z 40-400

e Scan Speed: 1000 amu/s

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of an organic compound such as 2-(4-Bromophenyl)ethanol.

Sample Preparation

2-(4-Bromophenyl)ethanol

Spectroscopic Analysis

NMR Spectroscopy — IR Spectroscopy —»> Mass Spectrometry

(1H, 13C)
Data Interpretation
Chemical Shifts . Molecular Weight
. Functional Group o
Coupling Constants e Elemental Composition
: Identification .
Integration Fragmentation Pattern

Structure Elucidation

Final Structure Confirmation
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Caption: Workflow for the spectroscopic analysis of 2-(4-Bromophenyl)ethanol.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Bromophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265510#spectroscopic-data-nmr-ir-ms-of-2-4-
bromophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1265510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1265510?utm_src=pdf-body
https://www.benchchem.com/product/b1265510#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-ethanol
https://www.benchchem.com/product/b1265510#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-ethanol
https://www.benchchem.com/product/b1265510#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-ethanol
https://www.benchchem.com/product/b1265510#spectroscopic-data-nmr-ir-ms-of-2-4-bromophenyl-ethanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1265510?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

